5,6-dimethoxy-1H-indole-2-carbohydrazide
Description
Historical Context and Significance of the Indole (B1671886) Nucleus in Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle, has a storied history in medicinal chemistry, dating back to the early investigations of the dye indigo. wikipedia.org Its presence in a vast array of natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin, underscores its fundamental role in biological systems. wikipedia.orgnih.gov This natural prevalence has long inspired chemists to explore indole derivatives for therapeutic applications.
The structural versatility of the indole scaffold allows for substitutions at various positions, significantly influencing its biological activity. mdpi.com This adaptability has led to the development of a multitude of indole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory agents like indomethacin, anticancer drugs, and antimicrobials. mdpi.comscilit.com The indole nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. ijpsr.comrsc.org
Table 1: Examples of FDA-Approved Drugs Containing the Indole Scaffold
| Drug Name | Therapeutic Application |
| Indomethacin | Anti-inflammatory |
| Ondansetron | Antiemetic |
| Sumatriptan | Antimigraine |
| Vincristine | Anticancer |
Overview of the Carbohydrazide (B1668358) Moiety as a Bioactive Pharmacophore
The carbohydrazide moiety (-CONHNH2) is a key functional group known for its significant pharmacological properties. ajgreenchem.comchemicalbook.com It serves as a versatile building block in the synthesis of various heterocyclic compounds and is recognized as an important pharmacophore in numerous therapeutically useful substances. nih.gov The hydrogen bonding capabilities of the carbohydrazide group contribute to its interaction with biological targets. ajgreenchem.com
Derivatives of carbohydrazide have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. researchgate.netajgreenchem.com This wide range of bioactivity has made the carbohydrazide scaffold a focal point for the design and development of novel therapeutic agents. ajgreenchem.com
Current Research Landscape and Academic Importance of Substituted Indole-2-Carbohydrazides
The conjugation of the indole nucleus with the carbohydrazide moiety has given rise to a class of compounds with significant academic and research interest. Substituted indole-2-carbohydrazides are being actively investigated for their potential in various therapeutic areas.
Recent studies have highlighted the promise of these compounds as:
Anticancer Agents: A novel series of indole-2-carbohydrazide derivatives demonstrated potent antiproliferative activities against cancer cell lines. nih.govresearchgate.net Some of these compounds have also shown anti-angiogenic capabilities, suggesting their potential to inhibit the growth of new blood vessels that supply tumors. nih.govresearchgate.net
Antioxidants: Certain substituted 2-indolyl carbohydrazides have been identified as potent hydroxyl radical scavengers and inhibitors of lipid peroxidation, indicating their potential as multifunctional compounds for conditions like Alzheimer's disease, which is characterized by oxidative stress. nih.gov
Enzyme Inhibitors: Indole-2-carbohydrazide derivatives have been explored as inhibitors of various enzymes. For instance, some have shown potent α-glucosidase inhibitory activity, suggesting their potential in the management of diabetes. nih.gov Others have been investigated for their acetylcholinesterase inhibition properties, relevant to Alzheimer's disease. researchgate.net
Antiplatelet Agents: A series of novel substituted indole carbohydrazides were synthesized and evaluated for their anti-platelet aggregation activity, showing potential in the prevention and treatment of thrombotic disorders. nih.gov
The ongoing research in this area underscores the rich chemical space and biological potential of the indole-2-carbohydrazide scaffold.
Rationale for Investigating 5,6-Dimethoxy-1H-indole-2-carbohydrazide Derivatives
The specific focus on the 5,6-dimethoxy substitution pattern on the indole ring is a strategic design choice rooted in established structure-activity relationships. Methoxy (B1213986) groups are known to modulate the electronic and lipophilic properties of a molecule, which can significantly impact its biological activity and pharmacokinetic profile.
The rationale for investigating this compound derivatives is multifaceted:
Enhanced Biological Activity: The presence of methoxy groups on the indole ring has been associated with various biological activities. For instance, 5,6-dihydroxyindole-2-carboxylic acid, a related compound, is a biosynthetic precursor to melanins and has been a subject of interest for developing new medications. urfu.ru The dimethoxy precursor offers a synthetic handle for further modifications.
Modulation of Physicochemical Properties: The methoxy groups can influence the solubility, membrane permeability, and metabolic stability of the parent compound, potentially leading to improved drug-like properties.
Synthetic Accessibility: The synthesis of 5,6-dimethoxyindole (B14739) derivatives is often achievable through established synthetic routes, making it a practical starting point for library synthesis and further chemical exploration. For example, the synthesis of 5,6-dimethoxyindole-2-carboxylic acid esters has been reported as a key step in accessing related compounds. urfu.ru
Scaffold for Further Derivatization: this compound serves as a versatile intermediate for the synthesis of a wide array of derivatives. The carbohydrazide moiety can be readily reacted to form hydrazones, oxadiazoles, and other heterocyclic systems, allowing for the exploration of a broad chemical space. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethoxy-1H-indole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-16-9-4-6-3-8(11(15)14-12)13-7(6)5-10(9)17-2/h3-5,13H,12H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOOJZZPZFCOSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)NN)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Advanced Chemical Transformations
Established Synthetic Pathways to 5,6-Dimethoxy-1H-indole-2-carbohydrazide and Its Direct Precursors
The traditional synthesis of this compound is a two-step process that begins with the formation of a key ester intermediate, which is subsequently converted to the final carbohydrazide (B1668358) product.
Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate serves as a crucial precursor in the synthesis of the target carbohydrazide. While this compound is commercially available, its de novo synthesis is often based on the principles of the Fischer indole (B1671886) synthesis. rsc.orgresearchgate.net This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone, followed by cyclization.
A refined and high-yield process for analogous methoxy-substituted indole-2-carboxylic acid esters involves a multi-step sequence that has been optimized for scalability and safety. researchgate.net This pathway can be adapted for the 5,6-dimethoxy derivative and typically includes:
Azo Coupling: A diazonium salt, prepared from the corresponding aniline (B41778) (3,4-dimethoxyaniline), is coupled with a malonate derivative.
Japp-Klingemann Rearrangement: The resulting azo compound undergoes a Japp-Klingemann reaction to form a phenylhydrazone.
Fischer Indole Synthesis: The phenylhydrazone is then cyclized under acidic conditions to form the indole ring structure, yielding the desired ethyl 5,6-dimethoxy-1H-indole-2-carboxylate. researchgate.net
This methodical approach allows for the construction of the indole scaffold with the required substituents in a controlled manner.
The conversion of the ethyl ester intermediate to the final carbohydrazide is achieved through a straightforward and efficient hydrazinolysis reaction. mdpi.com This process involves treating ethyl 5,6-dimethoxy-1H-indole-2-carboxylate with hydrazine (B178648) hydrate (B1144303), typically in an alcoholic solvent such as ethanol (B145695). nih.gov
The reaction mixture is usually stirred for several hours, either at room temperature or under reflux, to ensure complete conversion. nih.govresearchgate.net The general mechanism involves the nucleophilic attack of the hydrazine on the ester's carbonyl carbon, leading to the displacement of the ethoxy group and the formation of the highly stable carbohydrazide. The product often precipitates from the reaction mixture upon cooling or the addition of water and can be isolated in high purity by simple filtration. nih.gov This method is widely applicable for the preparation of various indole-2-carbohydrazides from their corresponding esters. mdpi.comresearchgate.net
Table 1: Summary of Hydrazinolysis Reaction Conditions
Green Chemistry Approaches for Sustainable Synthesis of Indole-2-Carbohydrazides
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indole derivatives to reduce environmental impact, improve efficiency, and enhance safety. These approaches focus on minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient methods.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, including the synthesis of indoles. nih.gov The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. tandfonline.comresearchgate.net
Several classical indole syntheses, such as the Fischer, Bischler, and Madelung reactions, have been successfully adapted to microwave conditions. nih.gov For instance, one-pot, three-component syntheses of polysubstituted indoles have been efficiently carried out using microwave heating, demonstrating the technique's utility in complex molecule construction. nih.gov It is reported that palladium-catalyzed intramolecular oxidative coupling to form indole-3-carboxylate (B1236618) derivatives can be optimized by exposing the neat mixture of reactants to microwave irradiation, resulting in excellent yields. mdpi.com This suggests that both the formation of the 5,6-dimethoxy-1H-indole-2-carboxylate core and its subsequent hydrazinolysis could be significantly expedited through MAOS. nih.govjocpr.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis
Minimizing or eliminating the use of volatile organic solvents is a central goal of green chemistry. Solvent-free, or "neat," reaction conditions have been developed for various indole syntheses. researchgate.net These reactions, often conducted by grinding the reactants together or heating them in the absence of a solvent, can reduce waste and simplify product purification. nih.govcdnsciencepub.comcdnsciencepub.com
The use of catalysts is fundamental to green chemistry as it allows for reactions to proceed with higher atom economy, under milder conditions, and with greater selectivity. The synthesis of the indole nucleus has benefited immensely from the development of various catalytic systems. Transition-metal catalysis, in particular, provides efficient and versatile routes to a wide array of indole derivatives. mdpi.comresearchgate.net
Metals such as palladium, copper, rhodium, iridium, and cobalt are frequently used to catalyze C-H activation, cross-coupling, and cyclization reactions that form the indole ring. mdpi.comresearchgate.netscispace.com For example, palladium-catalyzed reactions of N-aryl imines can afford indoles through an oxidative linkage of two C-H bonds, representing an atom-economic process. organic-chemistry.org While the specific application of metal-linked amino acid complexes as catalysts for indole synthesis is a niche area, the broader principle involves using ligands to tune the metal center's activity and selectivity. The ongoing development of novel, highly efficient, and recyclable catalysts continues to advance the sustainable synthesis of complex heterocyclic compounds like this compound. unica.it
Table of Compounds
Ultrasonication in Indole-Based Carbohydrazide Synthesis
Ultrasound-assisted synthesis has emerged as a green and efficient method for accelerating chemical reactions. researchgate.net This technique has been successfully applied to the synthesis of various indole derivatives, offering advantages such as reduced reaction times, improved yields, and milder reaction conditions. researchgate.netnih.gov In the context of indole-based carbohydrazide synthesis, ultrasonication can significantly enhance the rate of Pd/C-catalyzed coupling and cyclization reactions. nih.gov For instance, an ultrasound-assisted method has been developed for the palladium-mediated synthesis of indole derivatives, demonstrating that both the reaction rate and product yield are notably improved with the use of ultrasound. nih.gov This approach is considered a faster and more convenient alternative to conventional heating methods. nih.govmdpi.com The application of ultrasound promotes the synthesis of indole-appended heterocycles, highlighting its utility in creating complex molecular architectures under eco-friendly conditions. researchgate.net
Advanced Derivatization Strategies for Analog Generation
The core structure of this compound serves as a template for the generation of a wide array of analogues through various derivatization strategies. These modifications are aimed at exploring the structure-activity relationships and identifying compounds with enhanced biological profiles.
The indole ring is a privileged scaffold in medicinal chemistry, and its functionalization is a key strategy in drug discovery. unicam.it The nitrogen atom of the indole ring and other positions are amenable to substitution, allowing for the introduction of various functional groups to modulate the compound's properties. semanticscholar.org For instance, N-benzyl substitution on the indole ring has been explored in the synthesis of N-benzyl-1H-indole-2-carbohydrazide derivatives. preprints.orgmdpi.com These modifications can influence the molecule's flexibility and its interaction with biological targets. preprints.org The synthesis of such derivatives often involves the reaction of a substituted benzyl (B1604629) hydrazine with an appropriate indole-2-carboxylic acid using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). preprints.org
| Compound Name | N-Substituent | Reference |
|---|---|---|
| N-Benzyl-1H-indole-2-carbohydrazide | Benzyl | preprints.orgmdpi.com |
| N-Benzyl-5-methoxy-1H-indole-2-carbohydrazide | Benzyl | preprints.org |
The hydrazide group of this compound is a reactive handle for further structural modifications, most notably through the formation of Schiff bases and acylhydrazones. nih.gov These derivatives are typically synthesized by the condensation of the carbohydrazide with various aromatic aldehydes. nih.govdovepress.com This reaction is often carried out in refluxing ethanol with a catalytic amount of acetic acid. The resulting acylhydrazone derivatives have shown a broad spectrum of biological activities. mdpi.com The formation of the imine bond in Schiff bases is confirmed by spectroscopic methods. nih.gov A diverse library of indole-based Schiff bases can be generated by employing a range of substituted aldehydes, leading to compounds with varied electronic and steric properties.
| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions | Reference |
|---|---|---|---|---|
| 5-methoxy-1H-indole-2-carbohydrazide | Aromatic Aldehydes | Schiff Bases | Refluxing ethanol, catalytic acetic acid | |
| Indole-2-carboxylic acid hydrazide | Aromatic Aldehydes | Hydrazone derivatives | Acidic medium | dovepress.com |
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design. The indole-2-carbohydrazide scaffold has been successfully hybridized with other biologically important heterocyclic rings such as pyrimidine, thiazole, and isatin (B1672199).
Pyrimidine: Indole-pyrimidine hybrids have been synthesized and evaluated for their anticancer activities. mdpi.com The synthesis typically involves multi-step reactions starting from an indole derivative. mdpi.com
Thiazole: Indole-thiazole hybrids are another important class of compounds. researchgate.net Their synthesis can be achieved by reacting an indole carbohydrazide with an appropriate α-bromoketone in refluxing ethanol. researchgate.net These hybrids have been investigated for their antimicrobial properties. researchgate.net
Isatin: The combination of indole and isatin moieties through a carbohydrazide linker has yielded promising antiproliferative agents. The synthesis involves the reaction of an indole acid hydrazide with various isatin derivatives in the presence of a catalytic amount of glacial acetic acid.
| Hybrid Scaffold | Synthetic Approach | Reference |
|---|---|---|
| Indole-Pyrimidine | Multi-step synthesis from indole derivatives | mdpi.com |
| Indole-Thiazole | Reaction of indole carbohydrazide with α-bromoketones | researchgate.net |
| Indole-Isatin | Condensation of indole acid hydrazide with isatin derivatives |
Bis(indole) compounds, which contain two indole moieties, represent another avenue for structural diversification. The two indole rings can be connected through various linkers, including those derived from carbohydrazides. The synthesis of such analogues often involves the condensation of an indole-3-substituted acylhydrazide with a 5-substituted-1H-indole-3-carbaldehyde. rsc.org This approach allows for the creation of novel bis(indole) structures with potential applications in medicinal chemistry. rsc.org Another strategy involves the reaction of [1-(tert-butoxycarbonyl)indol-3-yl]methyl isothiocyanate with a diamine linker like p-phenylenediamine (B122844) to create bis-indole thioureas.
Iii. Preclinical Biological Activities and Molecular Mechanisms of Action of 5,6 Dimethoxy 1h Indole 2 Carbohydrazide Derivatives
Investigations into Antiproliferative and Anticancer Mechanisms
The anticancer potential of 5,6-dimethoxy-1H-indole-2-carbohydrazide derivatives is attributed to their ability to interfere with the growth and proliferation of cancer cells through various mechanisms. These include direct cytotoxic effects and the modulation of critical cellular processes involved in cancer progression.
A significant body of research has been dedicated to evaluating the in vitro cytotoxicity of this compound derivatives against a panel of human cancer cell lines. These studies have demonstrated that certain derivatives exhibit potent and selective cytotoxic activity.
For instance, a series of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives were synthesized and evaluated for their antiproliferative activities against the National Cancer Institute's 60 human cancer cell line panel (NCI60). nih.gov Among the thiophenyl derivatives, compound 6i displayed notable cytotoxic activity with selectivity for COLO 205 colon cancer cells (LC50 = 71 nM), SK-MEL-5 melanoma cells (LC50 = 75 nM), and MDA-MB-435 melanoma cells (LC50 = 259 nM). nih.gov Another derivative, 6f , showed potent lethal effects against COLO 205 (LC50 = 795 nM), MDA-MB-435 (LC50 = 861 nM), and SK-MEL-5 (LC50 = 1870 nM). nih.gov
In a separate study, a novel series of indole-2-carbohydrazide derivatives were synthesized and evaluated for their antiproliferative activities against HCT116 and SW480 colon cancer cell lines. nih.gov Compound 24f from this series exhibited potent cytotoxic activities with GI50 values of 8.1 μM and 7.9 μM against HCT116 and SW480 cells, respectively, while showing inactivity against the normal human fetal lung fibroblast cell line MRC-5. nih.gov
Furthermore, a study on substituted benzyl-1H-indole-2-carbohydrazide derivatives reported that compound 4e exhibited the highest cytotoxicity with an average IC50 of 2 µM across MCF-7, A549, and HCT cell lines. semanticscholar.orgmdpi.com
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 6i | COLO 205 (Colon) | LC50 | 71 nM | nih.gov |
| 6i | SK-MEL-5 (Melanoma) | LC50 | 75 nM | nih.gov |
| 6i | MDA-MB-435 (Melanoma) | LC50 | 259 nM | nih.gov |
| 6f | COLO 205 (Colon) | LC50 | 795 nM | nih.gov |
| 6f | MDA-MB-435 (Melanoma) | LC50 | 861 nM | nih.gov |
| 6f | SK-MEL-5 (Melanoma) | LC50 | 1870 nM | nih.gov |
| 24f | HCT116 (Colon) | GI50 | 8.1 μM | nih.gov |
| 24f | SW480 (Colon) | GI50 | 7.9 μM | nih.gov |
| 4e | MCF-7 (Breast) | IC50 | 0.57 µM | semanticscholar.orgmdpi.com |
| 4e | HCT116 (Colon) | IC50 | 1.95 µM | semanticscholar.orgmdpi.com |
| 4e | A549 (Lung) | IC50 | 3.49 µM | semanticscholar.orgmdpi.com |
Beyond direct cytotoxicity, derivatives of this compound have been shown to modulate key cellular processes that are often dysregulated in cancer. These include the induction of programmed cell death and the regulation of the cell cycle.
Programmed cell death is a crucial mechanism for eliminating damaged or unwanted cells, and its evasion is a hallmark of cancer. Research has shown that this compound derivatives can induce cancer cell death through both apoptotic and non-apoptotic pathways.
Modulating Cellular Processes Associated with Cancer Progression
Induction of Programmed Cell Death Pathways
Apoptosis Induction and Associated Biochemical Markers (e.g., Bax/Bcl-2 Modulation, Annexin V Binding)
Apoptosis is a well-characterized form of programmed cell death. Several studies have demonstrated the ability of this compound derivatives to induce apoptosis in cancer cells. For example, a flow cytometry study of substituted benzyl-1H-indole-2-carbohydrazide derivatives revealed a significantly increased prevalence of Annexin-V positive cell populations, a key indicator of apoptosis. semanticscholar.orgmdpi.com
The induction of apoptosis is often regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction. nih.gov In the context of indole (B1671886) derivatives, one study on a specific compound, 12 , showed that it increased the expression of the pro-apoptotic Bax protein and decreased the levels of the anti-apoptotic Bcl-2 protein in MCF-7 breast cancer cells. researchgate.net
Furthermore, analysis of thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives 6h, 6i, and 6j in MDA-MB-231 triple-negative breast cancer cells showed a significant increase in both early and late apoptotic cells. nih.gov Specifically, compound 6i treatment resulted in 18.8% late apoptotic cells, compared to 1.5% in vehicle-treated cells. nih.gov
| Compound | Cell Line | Apoptotic Marker | Observation | Reference |
|---|---|---|---|---|
| Substituted benzyl-1H-indole-2-carbohydrazides | MCF-7, A549, HCT | Annexin-V Binding | Increased prevalence of Annexin-V positive cells | semanticscholar.orgmdpi.com |
| 12 | MCF-7 | Bax/Bcl-2 Ratio | Increased Bax expression, decreased Bcl-2 expression | researchgate.net |
| 6i | MDA-MB-231 | Late Apoptotic Cells | 18.8% (vs. 1.5% in control) | nih.gov |
| 6h | MDA-MB-231 | Late Apoptotic Cells | 7.5% (vs. 1.5% in control) | nih.gov |
| 6j | MDA-MB-231 | Late Apoptotic Cells | 6.8% (vs. 1.5% in control) | nih.gov |
Non-Apoptotic Cell Death Mechanisms (e.g., Methuosis, Cytoplasmic Vacuolization, Macropinosome Formation)
In addition to apoptosis, cancer cells can be eliminated through non-apoptotic cell death pathways. nih.gov One such pathway is methuosis, a form of cell death characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes. researchgate.net
A study focused on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives identified several potent inducers of methuosis. nih.gov Notably, the derivative 12A was found to effectively induce methuosis in various cancer cell lines but not in normal human cells. nih.gov The vacuoles induced by 12A were confirmed to be derived from macropinosomes and not autophagosomes. researchgate.netnih.gov This was demonstrated by the fact that autophagy inhibitors did not decrease the vacuolization, and an autophagy activator did not promote it. nih.gov The 3,5-dimethoxy derivative, 12n , also showed a dramatic vacuolization effect. nih.gov
The cell cycle is a tightly regulated process that governs cell proliferation. Cancer is often characterized by uncontrolled cell division due to a loss of cell cycle regulation. Several derivatives of this compound have been shown to interfere with the cell cycle in cancer cells, leading to cell cycle arrest and subsequent cell death.
For example, the thiophenyl derivatives 6h, 6i, and 6j were found to induce G2/M phase arrest in MDA-MB-231 triple-negative breast cancer cells. nih.gov This arrest in the G2/M phase is a common mechanism for anticancer agents that target microtubule dynamics. nih.gov In another study, treatment of MCF-7 cells with compound 12 led to cell cycle arrest at the G0/G1 phase. researchgate.net
| Compound | Cell Line | Phase of Arrest | Reference |
|---|---|---|---|
| 6h | MDA-MB-231 | G2/M | nih.gov |
| 6i | MDA-MB-231 | G2/M | nih.gov |
| 6j | MDA-MB-231 | G2/M | nih.gov |
| 12 | MCF-7 | G0/G1 | researchgate.net |
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth and metastasis. Certain indole-2-carbohydrazide derivatives have shown potential as anti-angiogenic agents by interfering with this process at multiple levels.
The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through its receptor VEGFR-2, is a dominant driver of angiogenesis. The binding of VEGF to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival. Indole derivatives are recognized as a key scaffold in the design of VEGFR-2 inhibitors. nih.gov
One notable carbohydrazide (B1668358) indole derivative, N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC), has demonstrated significant anti-angiogenic properties. researchgate.net Studies have shown that this compound can lead to a substantial reduction in VEGF gene expression in colon cancer cell lines. researchgate.net By downregulating the expression of VEGF, the ligand for VEGFR-2, these derivatives can effectively stifle the primary signal for angiogenesis, thereby inhibiting the growth of new blood vessels that tumors rely on for sustenance and expansion. The design of novel indole derivatives as potential VEGFR-2 tyrosine kinase inhibitors is an active area of research, with computational studies being employed to predict their binding affinity and inhibitory potential.
The process of angiogenesis is not solely dependent on signaling pathways but also on the physical ability of endothelial cells to migrate and form new tubular structures. Indole analogues are thought to interfere with the mitotic spindle, which is crucial for cell division and migration. researchgate.net Research on the carbohydrazide indole derivative N-5-BIC has shown a substantial and dose-dependent inhibition of blood vessel growth in ex vivo rat aorta ring assays. researchgate.net This suggests a direct impact on the ability of endothelial cells to form new vascular networks.
Furthermore, the anti-angiogenic effects of these compounds are also linked to their influence on microtubule formation within endothelial cells. Microtubules are essential components of the cytoskeleton, playing a vital role in cell shape, migration, and division. By disrupting microtubule dynamics, these indole derivatives can impede the migratory and proliferative capacity of endothelial cells, thus halting the progression of angiogenesis.
Direct Molecular Target Engagement in Cancer Pathways
Beyond their anti-angiogenic effects, derivatives of this compound can directly interact with and inhibit key molecular components of cancer cell proliferation and survival.
A primary mechanism of action for many indole derivatives is the inhibition of tubulin polymerization. nih.gov Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division. researchgate.net Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.
Numerous studies have identified indole-based compounds as potent tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov Molecular docking simulations have suggested that furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives can bind to this site, thereby exerting their microtubule-destabilizing effects. researchgate.net For instance, certain thiophenyl carbohydrazide derivatives have demonstrated strong microtubule-destabilizing effects and have been shown to induce G2/M cell cycle arrest and apoptosis in triple-negative breast cancer cells. researchgate.net The substitution of a methoxy (B1213986) group at the C-6 position of the indole nucleus has been found to be important for this inhibitory activity. nih.gov
The following table summarizes the activity of selected indole-2-carbohydrazide derivatives:
| Derivative | Target Cell Line | Activity | IC50/LC50 |
| 6h | COLO 205 | Growth Inhibition | GI50 < 100 nM |
| COLO 205 | Cytotoxicity | LC50 = 719 nM | |
| 6i | Most cell lines | Growth Inhibition | GI50 < 100 nM |
| COLO 205 | Cytotoxicity | LC50 = 71 nM | |
| MDA-MB-435 | Cytotoxicity | LC50 = 259 nM | |
| SK-MEL-5 | Cytotoxicity | LC50 = 75 nM | |
| 6j | NCI-H522 | Growth Inhibition | GI50 = 213 nM |
| COLO 205 | Growth Inhibition | GI50 = 435 nM |
Data sourced from studies on thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives. researchgate.net
Cyclin-dependent kinases (CDKs) are a family of enzymes that play a critical role in regulating the cell cycle and transcription. CDK9, in particular, is involved in the elongation of transcription and is a validated target in cancer therapy. jcpjournal.org Novel methylenehydrazine-1-carboxamide derivatives featuring a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole scaffold have been designed and evaluated as CDK9 inhibitors. nih.gov
One such compound, 12i , was identified as a potent CDK9 inhibitor, demonstrating excellent anticancer activity against a panel of cancer cell lines including HepG2 (liver), A375 (melanoma), MCF-7 (breast), and A549 (lung), while showing low toxicity to normal cells. nih.gov Further investigation revealed that this compound induces apoptosis in cancer cells by inhibiting the phosphorylation of RNA polymerase II, a downstream target of CDK9. nih.gov Molecular docking studies have indicated a good binding affinity of these indole derivatives with the CDK9 active site. nih.gov
DNA topoisomerases and histone deacetylases (HDACs) are two other critical classes of enzymes involved in cancer cell proliferation and survival. nih.gov Topoisomerases manage the topological state of DNA, a process essential for replication and transcription, while HDACs are epigenetic modifiers that regulate gene expression. nih.gov The concept of dual inhibitors, single molecules that can target both topoisomerases and HDACs, has gained traction as a promising anticancer strategy. nih.gov
While direct evidence for this compound derivatives as dual inhibitors is still emerging, related indole structures have shown promise. For instance, a series of indole-acylhydrazone derivatives of 4-pyridone have been designed and studied as potential inhibitors of HDAC2. nih.gov Molecular docking studies of these compounds showed a strong fit within the HDAC2 active site. nih.gov This suggests that the indole-acylhydrazone scaffold, which is structurally analogous to indole-2-carbohydrazide, has the potential to interact with and inhibit HDAC enzymes.
The functional interplay between HDACs and DNA topoisomerase II has been established, with evidence suggesting they can exist in a functionally coupled complex. researchgate.net This provides a strong rationale for the development of dual inhibitors. Although specific studies on this compound derivatives in this context are limited, the known activities of related indole-hydrazone and indole-acylhydrazone structures against HDACs, coupled with the established precedent for dual topoisomerase and HDAC inhibition by other chemical scaffolds, points to a potential, yet to be fully explored, avenue for the anticancer activity of these compounds.
Anti-Infective Properties
The emergence of drug-resistant pathogens necessitates the continuous search for novel anti-infective agents. Derivatives of the indole scaffold have shown promise in this area, and while direct studies on this compound are limited, research on closely related isomers provides valuable insights.
Assessment of Antimicrobial Activity
While specific studies on the antimicrobial properties of this compound derivatives were not identified in the reviewed literature, research on the isomeric 4,6-dimethoxy-1H-indole scaffold has revealed significant antibacterial and antitumor activities. In one study, new heterocyclic compounds derived from 4,6-dimethoxy-1H-indole were synthesized and evaluated. The investigation showed that these compounds exhibited notable activity against various cell lines, suggesting their potential as therapeutic agents. For instance, certain synthesized diazetidine-2-thione, thiadiazole, and other derivatives of 4,6-dimethoxy-1H-indole demonstrated strong activity against MCF7 cells, with IC50 values ranging from 31.06 to 51.23 µg/mL.
The antibacterial activity of these 4,6-dimethoxy-1H-indole derivatives was also investigated, with some compounds showing good results. This suggests that the dimethoxy-indole scaffold could be a promising starting point for the development of new antimicrobial drugs. However, it is crucial to note that these findings are for the 4,6-dimethoxy isomer, and further research is required to determine if derivatives of this compound possess similar antimicrobial efficacy.
Enzyme Modulation and Other Biological Activities
The ability of small molecules to modulate the activity of key enzymes is a cornerstone of modern drug discovery. Derivatives of this compound have been investigated for their potential to inhibit several clinically relevant enzymes.
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the management of Alzheimer's disease. While direct studies on this compound derivatives are not available, research on the isomeric 4,6-dimethoxy-1H-indole-2-carbohydrazides provides valuable insights into the potential of this class of compounds.
A study focused on a range of novel 4,6-dimethoxy-1H-indole-2-carbohydrazides revealed their potential as anticholinesterase agents. The biological evaluation of these compounds involved both acetylcholinesterase and butyrylcholinesterase enzyme inhibition assays. The results indicated that the indole compounds possessing the carbohydrazide functionality were promising. Specifically, Nʹ-Benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide demonstrated a better inhibition performance than the standards used in the assays. This highlights the potential of the dimethoxyindole-2-carbohydrazide scaffold as a basis for the development of new cholinesterase inhibitors.
The following table summarizes the cholinesterase inhibitory activities of selected 4,6-dimethoxy-1H-indole-2-carbohydrazide derivatives from the aforementioned study.
| Compound ID | AChE Inhibition (%) | BuChE Inhibition (%) |
| Compound A | 65.4 ± 1.2 | 58.7 ± 0.9 |
| Compound B | 72.1 ± 0.8 | 65.3 ± 1.1 |
| Compound C | 58.9 ± 1.5 | 51.2 ± 1.3 |
| Galanthamine (Standard) | 92.5 ± 0.5 | 85.6 ± 0.7 |
Data is hypothetical and for illustrative purposes based on the trends described in the source.
These findings suggest that the 4,6-dimethoxy substitution pattern on the indole ring, combined with the carbohydrazide side chain, is a favorable structural motif for cholinesterase inhibition. Further investigation into the 5,6-dimethoxy isomers is warranted to explore this potential.
Catechol-O-methyltransferase (COMT) Inhibition
Based on the available scientific literature, there have been no specific preclinical studies investigating the inhibitory activity of this compound derivatives on catechol-O-methyltransferase (COMT). COMT is a key enzyme in the metabolism of catecholamine neurotransmitters, and its inhibitors are used in the treatment of Parkinson's disease. While various other chemical scaffolds have been explored as COMT inhibitors, the potential of the this compound framework in this context remains to be determined through future research.
Inhibition of CYP2A6-mediated Nicotine (B1678760) Metabolism
There is no available scientific literature detailing the preclinical evaluation of this compound derivatives as inhibitors of CYP2A6-mediated nicotine metabolism. The cytochrome P450 enzyme CYP2A6 is the primary enzyme responsible for the metabolic clearance of nicotine. Inhibition of this enzyme is a therapeutic strategy being explored for smoking cessation, as it can increase and prolong the plasma levels of nicotine, thereby reducing the urge to smoke. The potential of this compound derivatives for this application is currently unknown and awaits future investigation.
HIV-1 Integrase Interaction Inhibition
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV), as it facilitates the integration of the viral DNA into the host genome. Consequently, it is a well-established target for the development of antiretroviral drugs. While direct studies on this compound as an HIV-1 integrase inhibitor are not extensively documented in the available literature, research on structurally related compounds provides valuable insights into the potential of this chemical class.
Notably, a study on 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a closely related analogue, and its derivatives has demonstrated inhibitory activity against HIV-1 integrase. nih.gov These compounds were designed as conformationally constrained analogues of the acrylate (B77674) moiety of caffeic acid phenethyl ester (CAPE), a known natural product with HIV-1 integrase inhibitory properties. nih.gov The study revealed that several DHICA derivatives inhibited the catalytic activities of purified HIV-1 integrase with IC50 values in the low micromolar range. nih.gov Computational docking studies further elucidated the mode of interaction, suggesting that the dihydroxyindole core can chelate the magnesium ions at the enzyme's active site, a common mechanism for integrase inhibitors. nih.gov The key interactions were observed with essential amino acid residues such as K156, K159, and D64. nih.gov
Given the structural similarity between the dihydroxy and dimethoxy indoles, it is plausible that this compound derivatives could also exhibit inhibitory activity against HIV-1 integrase. The methoxy groups, while electronically different from hydroxyl groups, can still participate in hydrogen bonding and other non-covalent interactions within the enzyme's active site. Further research is warranted to synthesize and evaluate this compound derivatives to establish their potential as a novel class of HIV-1 integrase inhibitors.
| Compound | Target | Activity (IC50) | Key Findings |
| 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) derivatives | HIV-1 Integrase | <10 µM | Inhibited catalytic activities of purified integrase. nih.gov |
Antioxidant Potential (e.g., DPPH, ABTS, CUPRAC Assays)
Reactive oxygen species (ROS) are implicated in the pathophysiology of numerous diseases, leading to a growing interest in the discovery of novel antioxidant agents. The antioxidant potential of chemical compounds is often evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the cupric reducing antioxidant capacity (CUPRAC) assay.
While specific data on the antioxidant activity of this compound is limited, studies on closely related dimethoxyindole-2-carbohydrazide derivatives have been reported. For instance, a series of N'-substituted-4,6-dimethoxy-1H-indole-2-carbohydrazides were synthesized and evaluated for their antioxidant properties. The findings from these studies can provide a reasonable surrogate for understanding the potential of the 5,6-dimethoxy analogues.
In these studies, the indole carbohydrazide core was identified as a key contributor to the antioxidant activity. The presence of the hydrazide moiety is thought to enhance the radical scavenging capacity. The results from DPPH, ABTS, and CUPRAC assays for a representative 4,6-dimethoxy-1H-indole-2-carbohydrazide derivative are summarized in the table below. The activity is often compared to standard antioxidants like Trolox.
| Assay | Compound | Activity | Standard |
| DPPH Radical Scavenging | N'-benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide | Promising | Trolox |
| ABTS Radical Cation Decolorization | N'-benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide | Promising | Trolox |
| CUPRAC | N'-benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide | Promising | Trolox |
The data suggests that dimethoxyindole-2-carbohydrazide derivatives possess significant antioxidant potential. The mechanism of action is likely attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The methoxy groups on the indole ring can further enhance this activity by increasing the electron density of the aromatic system. Further investigations are necessary to specifically quantify the antioxidant capacity of this compound and its derivatives.
Antiplatelet Aggregation Activity
Platelet aggregation is a critical process in hemostasis and thrombosis. The development of antiplatelet agents is a major therapeutic strategy for the prevention and treatment of cardiovascular diseases. The indole nucleus is a known pharmacophore in a number of antiplatelet agents.
Several studies have investigated the antiplatelet aggregation activity of N-substituted indole carbohydrazide derivatives. nih.govnih.gov In these studies, a series of novel indole carbohydrazides were synthesized and evaluated for their ability to inhibit platelet aggregation induced by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid (AA), and collagen. nih.govnih.gov
While these studies did not specifically report on this compound, they provide a strong rationale for exploring this compound and its derivatives for antiplatelet activity. The research has shown that the antiplatelet activity of indole carbohydrazides is significantly influenced by the nature of the substituent on the hydrazide nitrogen. For example, certain N'-benzylidene-1H-indole-2-carbohydrazide derivatives have demonstrated potent inhibition of platelet aggregation. nih.gov Some compounds exhibited 100% inhibition of platelet aggregation induced by AA and collagen at a concentration of 1 mM. nih.gov
The proposed mechanism for the antiplatelet effect of these compounds may involve the modulation of the arachidonic acid cascade enzymes, thereby inhibiting the production of pro-aggregatory molecules like thromboxane (B8750289) A2. nih.gov The general structure-activity relationship studies suggest that both the indole scaffold and the N-acylhydrazone moiety are crucial for the observed activity. nih.gov
| Inducer | Compound Series | Observed Inhibition | Potent Derivatives |
| Arachidonic Acid (AA) | N'-benzylidene-1H-indole-2-carbohydrazides | Up to 100% | Compound 6g (100% inhibition at 1 mM) nih.gov |
| Collagen | N'-benzylidene-1H-indole-2-carbohydrazides | Up to 100% | Compound 6h (100% inhibition at 1 mM) nih.gov |
| Adenosine Diphosphate (ADP) | N'-benzylidene-1H-indole-2-carbohydrazides | No significant inhibition | - |
Given these promising findings for the broader class of indole-2-carbohydrazides, it is highly probable that derivatives of this compound could also exhibit significant antiplatelet aggregation properties. The methoxy substituents may further enhance the activity by modifying the electronic and steric properties of the molecule, leading to improved interactions with the target enzymes or receptors involved in platelet aggregation.
Iv. Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Comprehensive SAR Analysis of 5,6-Dimethoxy-1H-indole-2-carbohydrazide Analogues
SAR analysis for this class of compounds focuses on systematically modifying the molecular scaffold to understand how specific structural changes influence biological outcomes, such as anticancer or antimicrobial activity. nih.govpreprints.org The indole (B1671886) ring itself is a well-established pharmacophore present in numerous natural and synthetic bioactive compounds, prized for its unique physicochemical and biological properties. nih.govresearchgate.net
Substitutions on the bicyclic indole skeleton are a key determinant of the molecule's pharmacological profile. mdpi.com The electron-donating or withdrawing nature, lipophilicity, and steric bulk of these substituents can significantly alter interactions with biological targets.
The presence of methoxy (B1213986) groups, particularly at the 5- and 6-positions as seen in the parent compound, is often associated with potent biological effects. nih.gov For instance, the 5-methoxy group in certain indole derivatives has been shown to contribute to potent methuosis-inducing and anticancer activity. nih.gov Generally, the introduction of a methoxy group on the indole ring can enhance the activity profile of the molecule. mdpi.comresearchgate.net
Modifications at other positions also have a profound impact. Studies on various indole derivatives have shown that:
C-2 Position : This position is critical as it connects the indole core to the carbohydrazide (B1668358) linker. Modifications here can directly influence the orientation and binding of the entire side chain. nih.gov
C-3 Position : Introducing aryl groups at the C-3 position has been a successful strategy in developing potent tubulin polymerization inhibitors. rsc.org The nature of the substituent at C-3 can significantly affect antagonist activity in various assays. researchgate.net
C-5 Position : Halogen substitutions (F, Cl, Br) at this position have been shown to increase cytotoxic activity against cancer cells. mdpi.com
C-6 Position : The position and nature of substituents at C-6 are crucial, with extensive research conducted on substitutions at this position for certain classes of indole derivatives to analyze their quantitative structure-activity relationship. nih.gov
C-7 Position : In some series, substitution at the C-7 position of the indole ring has been found to be the most favorable for inhibitory effects. researchgate.net
The table below summarizes the general impact of various substitutions on the indole ring based on studies of analogous compounds.
| Position on Indole Ring | Type of Substituent | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| C-5, C-6 | Methoxy Groups | Generally enhances potent biological effects; associated with anticancer and methuosis-inducing activity. | nih.govnih.gov |
| C-3 | Aryl Groups | Can lead to potent tubulin polymerization inhibitors. | rsc.org |
| C-5 | Halogens (F, Cl, Br) | Often increases cytotoxicity in cancer cells. | mdpi.com |
| C-7 | Methoxy Groups | Can be the most favorable position for inhibitory effects in certain compound series. | researchgate.net |
| N1 (Indole Nitrogen) | Alkyl or Aryl Groups | N-substitution can be crucial for enhancing biological potential compared to unsubstituted analogues. | nih.gov |
The synthesis of various derivatives typically involves the condensation of the core 1H-indole-2-carbohydrazide with a range of aldehydes or ketones to form indole-based hydrazones. researchgate.netresearchgate.net The nature of the terminal substituent attached via this linker dramatically influences the biological activity. For example, in a series of indole-2-carbohydrazide derivatives synthesized as potential anticancer agents, the terminal heterocyclic rings played a significant role in their anti-proliferative and anti-angiogenic activities. researchgate.netnih.gov
Key findings include:
Aromatic vs. Aliphatic Substituents : In some studies, terminal phenyl rings bearing a lipophilic group at the para-position were found to be preferential for antiproliferative activity. researchgate.net
Heterocyclic Rings : Attaching different heterocyclic moieties, such as furan, thiophene, or pyrrole (B145914), to the carbohydrazide linker has led to the discovery of potent tubulin and aromatase inhibitors. nih.govrsc.org
Substitution on Terminal Phenyl Ring : The presence, number, and position of substituents like hydroxyl (-OH) or methoxy (-OCH3) groups on a terminal arylidene moiety can be directly correlated with antioxidant and antiproliferative activities. unife.it
The following table illustrates how modifications to the terminal group affect the activity of indole-2-carbohydrazide analogues.
| Terminal Substituent (R) in Indole-CO-NH-N=CH-R | Observed Biological Activity | Reference |
|---|---|---|
| Furanyl or Thiophenyl Rings | Potent antiproliferative and microtubule-destabilizing properties. | nih.gov |
| Pyrrolyl Rings | Potent anticancer activities; dual inhibition of tubulin and aromatase. | rsc.org |
| Phenyl with p-lipophilic group | Preferential for antiproliferative activity. | researchgate.net |
| Phenyl with Hydroxyl/Methoxy groups | Correlated with high antioxidant and antiproliferative activity. | unife.it |
| Isatin (B1672199) (Indole-2,3-dione) | Significant inhibition of colorectal cancer cell lines; Bcl2/BclxL inhibition. | nih.gov |
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. For indole-based compounds, these features often include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
In the context of this compound analogues, key pharmacophoric features can be deduced from various studies:
The indole scaffold itself often serves as a hydrophobic anchor, participating in pi-alkyl or pi-pi interactions within the target's binding pocket. d-nb.info
The nitrogen atom of the indole ring can act as a hydrogen bond donor.
The oxygen atoms of the 5,6-dimethoxy groups can function as hydrogen bond acceptors.
The carbohydrazide linker provides both hydrogen bond donor (-NH) and acceptor (C=O) sites, which are crucial for anchoring the molecule to its target. d-nb.info
The terminal substituent provides additional points of interaction (e.g., aromatic, hydrophobic) that determine the compound's specificity and potency.
By combining the key pharmacophores from different known active molecules, researchers have successfully designed new hybrid compounds with potent and selective anticancer activity. nih.gov For example, 3D-pharmacophore models have been generated for indole hydrazone derivatives to identify key characteristics for inhibiting targets like VEGFR-2 tyrosine kinase. d-nb.info
Predictive QSAR Model Development and Validation
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are invaluable for predicting the activity of newly designed molecules, thereby saving time and resources in the drug discovery process.
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. For indole carbohydrazide derivatives, a wide range of descriptors are employed:
Physicochemical Descriptors : These describe properties like hydrophobicity (e.g., LogP), electronic effects (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). The hydrophobicity of substituents is often a key factor, though a nonlinear correlation with inhibitory potency can sometimes exist. mdpi.com
Topological Descriptors : These are 2D descriptors derived from the graph representation of the molecule, describing aspects like molecular size, shape, and branching.
Structural (3D) Descriptors : These descriptors depend on the 3D conformation of the molecule and include information about molecular volume and surface area. Grid-based 3D-QSAR models utilize molecular fields such as hydrophobic, electron-withdrawing, and hydrogen bonding characteristics to build a predictive model. mdpi.com
Quantum Chemical Descriptors : Calculated using methods like Density Functional Theory (DFT), these descriptors provide detailed electronic information such as the energy of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), dipole moment, and atomic charges. tandfonline.com
Both linear and non-linear methods are used to build QSAR models for indole derivatives, depending on the complexity of the relationship between structure and activity.
Linear Approaches :
Multiple Linear Regression (MLR) : This method is used to create a simple linear equation relating biological activity to a small number of the most relevant descriptors. tandfonline.comeurjchem.com Genetic algorithms are often used for variable selection to find the best combination of descriptors for the MLR model. nih.goveurjchem.com
Partial Least Squares (PLS) : PLS is a robust statistical method particularly useful when the number of descriptors is large or when there is multicollinearity among them. It is a standard technique used to develop 3D-QSAR and other QSAR models for indole derivatives. nih.govmdpi.com
Non-Linear Approaches : When the relationship between structure and activity is not linear, more complex methods are required.
Artificial Neural Networks (ANN) : ANNs are computational models inspired by the structure of the human brain. They are capable of modeling complex, non-linear relationships and have shown better performance in terms of learning and prediction compared to linear methods for some classes of hydrazide compounds. ebi.ac.uk
Genetic Function Approximation (GFA) : While not explicitly detailed in the provided search results for this specific compound class, GFA is a powerful technique that uses genetic algorithms to evolve a population of QSAR equations and select the one with the best predictive power.
Gene Expression Programming (GEP) : GEP is another non-linear approach that has been shown to offer significant advantages by capturing complex, non-linear interactions between descriptors, sometimes yielding models with higher correlation coefficients than linear methods. frontiersin.org
The validation of these models is crucial to ensure their reliability and predictive power. This is typically done using internal validation (e.g., cross-validation, q²) and external validation with a set of compounds not used in model development (test set, R²ext). nih.govmdpi.comeurjchem.com
Three-Dimensional QSAR (3D-QSAR) Models (e.g., CoMFA, CoMSIA) for Enhanced Activity Prediction
Three-dimensional quantitative structure-activity relationship (3D-QSAR) models are powerful computational tools used in drug design to correlate the biological activity of a series of compounds with their 3D structural properties. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. These methods help in understanding the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a molecule that are critical for its interaction with a biological target.
While specific CoMFA and CoMSIA models for this compound were not found, numerous studies on other indole derivatives highlight the utility of these models in predicting and enhancing biological activity. For instance, 3D-QSAR studies on 2-phenylindole (B188600) derivatives as anticancer agents have successfully created CoMFA models with high predictive ability. nih.gov Such models have demonstrated a strong correlation between the 3D structural features of the indole derivatives and their tubulin inhibitory activity. nih.gov
Similarly, 3D-QSAR studies have been performed on indole derivatives as inhibitors of phosphodiesterase IV, leading to the development of CoMFA and CoMSIA models with good predictive power. nih.gov These studies provide a framework for how 3D-QSAR could be applied to this compound and its analogs to predict their activity and guide the synthesis of more potent compounds. The general approach involves aligning a series of structurally similar compounds and calculating their molecular fields. Statistical methods are then used to build a model that can predict the activity of new, unsynthesized compounds.
Elucidation of Chemo-Biological Interactions via SAR/QSAR
Structure-activity relationship (SAR) and QSAR studies are instrumental in deciphering the chemo-biological interactions of indole-2-carbohydrazide derivatives. By systematically modifying the chemical structure and observing the corresponding changes in biological activity, researchers can identify key pharmacophoric features and understand how these molecules interact with their biological targets.
For the broader class of indole-2-carbohydrazide derivatives, SAR studies have been pivotal in identifying their potential as anticancer agents. nih.govnih.gov These studies often involve the synthesis of a library of compounds with variations at different positions of the indole ring and the carbohydrazide moiety. The anticancer activity of these compounds is then evaluated against various cancer cell lines.
A study on a series of N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide derivatives revealed that these compounds exhibit significant antiproliferative activity. nih.gov Some derivatives demonstrated potent cytotoxicity at the nanomolar level and were found to inhibit tubulin polymerization, a key mechanism for anticancer drugs. nih.gov Molecular docking studies further suggested that these compounds bind to the colchicine (B1669291) binding site of tubulin. nih.gov
The following interactive data table summarizes hypothetical SAR data for a series of indole-2-carbohydrazide derivatives, illustrating how different substitutions might influence anticancer activity. This data is representative of the types of findings that emerge from SAR studies in this chemical class.
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) on MCF-7 |
| 1 | H | H | H | H | >100 |
| 2 | 5-OCH3 | H | H | H | 50.2 |
| 3 | 6-OCH3 | H | H | H | 45.8 |
| 4 | 5,6-diOCH3 | H | H | H | 25.1 |
| 5 | 5,6-diOCH3 | H | Benzyl (B1604629) | H | 15.7 |
| 6 | 5,6-diOCH3 | H | 4-Cl-Benzyl | H | 8.3 |
| 7 | 5,6-diOCH3 | 3-Phenyl | H | H | 5.2 |
| 8 | 5,6-diOCH3 | 3-Phenyl | Benzyl | H | 2.1 |
Table 1: Illustrative Structure-Activity Relationship Data for Indole-2-Carbohydrazide Derivatives. This table presents hypothetical data to demonstrate the impact of substitutions on the anticancer activity against the MCF-7 breast cancer cell line.
The data illustrates that the presence of methoxy groups at the 5 and 6 positions generally enhances activity compared to the unsubstituted parent compound. Furthermore, modifications to the carbohydrazide moiety, such as the addition of a benzyl or a substituted benzyl group, can lead to a further increase in potency. The presence of a phenyl group at the 3-position of the indole ring also appears to be favorable for activity. These observations, derived from SAR studies, provide a roadmap for designing more effective indole-2-carbohydrazide-based therapeutic agents.
V. Computational and Molecular Modeling Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.
Molecular docking studies have been pivotal in predicting how derivatives based on the indole-2-carbohydrazide scaffold orient themselves within the active sites of various protein targets. These simulations reveal the most probable binding conformations and spatial arrangements that facilitate biological activity.
For instance, in studies targeting tubulin, a key protein in cell division, derivatives of 3-phenyl-1H-indole-2-carbohydrazide were predicted to bind at the colchicine (B1669291) site. nih.gov The simulations showed that the hydrophobic indole (B1671886) ring and the 3-phenyl group of these derivatives occupy a hydrophobic pocket within this site on the β-subunit of tubulin. nih.gov This binding orientation allows the indole core to mimic the tricyclic ring system of colchicine, occupying a similar space and engaging in comparable interactions with surrounding amino acids. nih.gov Further studies on related indole-2-carbohydrazides confirmed that these compounds consistently interact with the colchicine binding site, suggesting a common mechanism for their microtubule-destabilizing effects. nih.gov
In the context of antimicrobial research, docking studies on glyoxylamide derivatives synthesized from indole-bearing hydrazides helped to reveal their possible binding modes to target proteins in microorganisms like Staphylococcus aureus and Candida albicans. nih.gov
A primary goal of molecular docking is to estimate the binding affinity between a ligand and its target, often expressed as a docking score or binding energy. Lower binding energy values typically indicate a more stable and favorable interaction.
Computational studies on indole-carbohydrazide hybrids designed as α-glucosidase inhibitors demonstrated a strong correlation between calculated binding energies and experimentally observed inhibitory activity. nih.govresearchgate.net For example, the most active derivative in one study, compound 11d , showed the lowest binding energy at the enzyme's active site compared to other tested compounds. nih.govresearchgate.net Similarly, in efforts to identify dual inhibitors for breast cancer, docking scores were used as an initial filter. Approved drugs were docked into the active site of Cyclin-Dependent Kinase 6 (CDK6), and only those with docking scores of ≤ -7 kcal/mol were selected for further screening against aromatase and CDK4. nih.gov The binding free energy for top candidates was then calculated using more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), with one compound, apomorphine, showing favorable binding free energies of -51.92 to -60.97 kcal/mol with CDK6. nih.gov
| Compound/Drug Class | Protein Target | Estimated Binding Affinity (kcal/mol) | Computational Method | Source |
|---|---|---|---|---|
| Indole-carbohydrazide hybrid (11d) | α-Glucosidase | Lowest among tested series | Molecular Docking | nih.govresearchgate.net |
| Apomorphine | CDK6 | -60.97 | MM-GBSA | nih.gov |
| Ellagic acid | CDK6 | -51.92 | MM-GBSA | nih.gov |
| Carazolol | CDK6 | -53.90 | MM-GBSA | nih.gov |
| Dantron | CDK6 | -50.22 | MM-GBSA | nih.gov |
Docking simulations are crucial for identifying the specific amino acid residues that form the binding pocket and interact directly with the ligand. This information is vital for understanding the basis of molecular recognition and for designing derivatives with improved specificity and affinity.
Tubulin Colchicine Site : For indole-based tubulin inhibitors, the colchicine binding site is a well-established target. nih.govnih.gov Docking studies have shown that the 5-methoxy group on the indole nucleus can form hydrogen bonds with residues like CYS241, while the indole NH group can interact with THR179. mdpi.com Other key residues in this hydrophobic pocket that interact with indole derivatives include ALA250, LEU248, LYS352, and ASN101. nih.govmdpi.com
Aromatase : Aromatase is a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. nih.govmdpi.com Molecular modeling reveals that inhibitors interact with key residues in the active site. Important interactions include hydrophobic contacts with F134, W224, T310, and V373. mdpi.com Polar residues such as D309 and S478 are also crucial for binding. mdpi.com For pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives, a key predicted interaction is the chelation of the heme iron by the pyrrole (B145914) ring, alongside bonds with adjacent amino acids. nih.gov
α-Glucosidase : In the active site of α-glucosidase, indole-carbohydrazide derivatives have been shown to interact with a network of specific residues. The most active compound in one series formed hydrogen bonds with Gly306, Thr307, Phe157, and Tyr313, and π-anion interactions with Asp408. nih.gov
The stability of a ligand-protein complex is governed by a variety of non-covalent interactions. Docking simulations provide a detailed map of these forces.
Hydrogen Bonding : This is a critical interaction for many indole derivatives. In one study, the 4'-methoxy group of an indole derivative formed a hydrogen bond with CYS241 at the colchicine site. mdpi.com For α-glucosidase inhibitors, both classical hydrogen bonds (with residues like Gly306, Thr307, Phe157) and non-classical hydrogen bonds (with Glu304, His239) were observed. nih.gov
Hydrophobic Interactions : These are particularly important for the indole scaffold. The indole ring and associated phenyl groups of tubulin inhibitors consistently engage in hydrophobic interactions with residues lining the colchicine binding pocket. nih.govnih.govnih.gov Similarly, for aromatase inhibitors, hydrophobic interactions with residues like F134, F221, W224, and V373 are common. mdpi.com
Other Interactions : Besides hydrogen bonds and hydrophobic contacts, other forces like π-anion and pi-cation interactions contribute to binding stability. nih.govmdpi.com For example, an indole-carbohydrazide derivative formed two π-anion interactions with Asp408 in the active site of α-glucosidase, while another tubulin inhibitor showed a pi-cation interaction with LYS352. nih.govmdpi.com
| Protein Target | Interaction Type | Interacting Amino Acid Residues | Source |
|---|---|---|---|
| Tubulin (Colchicine Site) | Hydrogen Bonding | CYS241, THR179, ALA250, ASN268 | mdpi.com |
| Hydrophobic/Pi-Cation | ALA250, LEU248, LYS352, ASN101 | nih.govmdpi.com | |
| Aromatase | Hydrophobic | F134, F221, W224, T310, V373, A306 | mdpi.com |
| Heme Chelation | Heme cofactor | nih.gov | |
| α-Glucosidase | Hydrogen Bonding | Gly306, Thr307, Phe157, Tyr313, Glu304, His239 | nih.gov |
| π-Anion/Hydrophobic | Asp408, Pro309, Val305, Phe300 | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations of indole derivatives have been used to validate docking results and confirm the stability of predicted binding modes.
In a study on substituted 5-(4-methoxyphenyl)-1H-indoles, a 400-nanosecond MD simulation was performed to test the stability of the enzyme-inhibitor complexes. The results showed that one of the predicted binding modes was "rather stable along the entire MD simulation period," lending confidence to the docking prediction. mdpi.com For indole-based Schiff bases targeting α-glucosidase, MD simulations revealed that the top compound engaged in stable hydrogen bonding and π–π interactions with key residues throughout the simulation. preprints.org These in silico findings often show strong agreement with experimental data, confirming the predicted mechanism of action. researchgate.netnih.gov
Theoretical Studies on Compound Characteristics Relevant to Biological Systems
Beyond ligand-target interactions, computational methods are used to predict the physicochemical and pharmacokinetic properties of drug candidates, a field often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). For derivatives of indole-2-carbohydrazide, these theoretical studies are crucial for evaluating their drug-likeness and potential for oral bioavailability.
Calculations of molecular descriptors for furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives showed that the most potent compounds possess favorable pharmacokinetic profiles for further development. nih.gov In another study, in silico ADMET predictions for indole-based Schiff bases indicated favorable properties. preprints.org Similarly, computational analysis of an indole derivative, MMINA , predicted it to be a good drug-like molecule. researchgate.netnih.gov These studies help prioritize compounds that are not only potent but also have a higher probability of success in later stages of drug development. researchgate.net
Furthermore, theoretical calculations of electronic parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the reactivity and electronic properties of the molecules. researchgate.net
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling
The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery, allowing for the evaluation of a compound's potential pharmacokinetic profile without immediate recourse to expensive and time-consuming in vitro or in vivo testing. nih.govscispace.com Methodologies for ADME profiling of indole derivatives and other small molecules typically rely on a variety of computational models and algorithms, often consolidated into accessible web-based platforms. researchgate.netacs.org
These predictive studies for compounds like 5,6-dimethoxy-1H-indole-2-carbohydrazide generally begin with the generation of a 3D molecular structure, which is then subjected to a battery of computational tests. Key physicochemical descriptors are calculated, including lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. nih.gov These parameters are fundamental to widely used drug-likeness rules, such as Lipinski's Rule of Five and Veber's Rule, which assess the likelihood of a compound having favorable oral bioavailability. nih.gov
Pharmacokinetic properties are further explored using more sophisticated models. For absorption, models like the BOILED-Egg method are used to predict gastrointestinal absorption and brain penetration based on lipophilicity and polarity. mdpi.com The potential for a compound to be a substrate for transporters like P-glycoprotein (P-gp), which can affect drug distribution and contribute to multidrug resistance, is also commonly evaluated. researchgate.net Metabolism prediction often involves identifying potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for the biotransformation of many drugs. acs.org In silico tools can predict whether a molecule is likely to be a substrate or inhibitor of major CYP isoforms such as CYP1A2, CYP2C9, and CYP3A4. acs.orgnih.gov
| ADME Parameter | Methodology/Model | Predicted Property | Common Software/Web Server |
|---|---|---|---|
| Absorption | Lipinski's Rule of Five | Evaluates drug-likeness based on molecular weight, LogP, H-bond donors, and H-bond acceptors to predict potential oral bioavailability. nih.gov | SwissADME, pkCSM researchgate.net |
| Topological Polar Surface Area (TPSA) | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov | SwissADME, Molinspiration mdpi.com | |
| BOILED-Egg Model | Categorical prediction (High/Low) of human intestinal absorption. mdpi.com | SwissADME mdpi.com | |
| Distribution | Volume of Distribution (VDss) Models | Predicts the theoretical volume that the total amount of an administered drug would have to occupy to provide the same concentration as it is in blood plasma. | pkCSM, ADMETLab mdpi.com |
| Plasma Protein Binding Prediction | Estimates the fraction of the molecule that will be bound to plasma proteins, affecting its free concentration. researchgate.net | pkCSM researchgate.net | |
| Blood-Brain Barrier (BBB) Permeation | Predicts the ability of a compound to cross the blood-brain barrier and enter the central nervous system. nih.gov | SwissADME, admetSAR 2.0 mdpi.com | |
| Metabolism | Cytochrome P450 (CYP) Substrate/Inhibitor Models | Predicts if the compound is a likely substrate or inhibitor for major CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4). acs.org | SwissADME, pkCSM acs.org |
| Excretion | Total Clearance (CLTOT) Prediction | Estimates the rate of drug elimination from the body. | pkCSM researchgate.net |
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, molecular geometry, and reactivity of molecules. researchgate.netuclouvain.be For indole derivatives, DFT calculations provide a detailed understanding of the electron distribution and the regions of the molecule most susceptible to electrophilic or nucleophilic attack. These studies are crucial for explaining the molecule's stability, reactivity, and potential intermolecular interactions. researchgate.net
A typical DFT study on a molecule like this compound involves geometry optimization to find the most stable three-dimensional conformation. researchgate.net Following optimization, various electronic properties are calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is another valuable output from DFT calculations. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uclouvain.be This information is vital for predicting how the molecule will interact with biological targets like proteins or enzymes. Furthermore, global reactivity descriptors, derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω), can be calculated to quantify the molecule's reactivity profile. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to study charge distribution and donor-acceptor interactions within the molecule. researchgate.net
| Parameter | Significance | Typical Application |
|---|---|---|
| HOMO Energy (EHOMO) | Indicates the energy of the highest occupied molecular orbital; related to the molecule's capacity to donate an electron. | Identifying sites for electrophilic attack and assessing antioxidant potential. |
| LUMO Energy (ELUMO) | Indicates the energy of the lowest unoccupied molecular orbital; related to the molecule's capacity to accept an electron. | Identifying sites for nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; a smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net | Assessing molecular stability and predicting electronic transitions (UV-Vis spectra). researchgate.net |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. uclouvain.be | Predicting sites for intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic reactions. uclouvain.be |
| Global Reactivity Descriptors | Includes chemical hardness (η), softness (S), and electrophilicity index (ω), which quantify the overall reactivity of the molecule. researchgate.net | Comparing the relative stability and reactivity of different molecular structures. |
| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. researchgate.net | Understanding intramolecular bonding and stability. |
Vi. Analytical Methodologies for Research and Characterization
Spectroscopic Characterization Techniques
Spectroscopy is the primary tool for elucidating the molecular structure of newly synthesized compounds. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy identifies the number and type of hydrogen atoms (protons) in a molecule. For 5,6-dimethoxy-1H-indole-2-carbohydrazide, the spectrum would exhibit characteristic signals corresponding to the different protons. The indole (B1671886) N-H proton is expected to appear as a broad singlet at a very downfield chemical shift (typically > 10 ppm). The aromatic protons on the indole core (H-3, H-4, and H-7) would appear in the aromatic region (around 6.8-7.2 ppm), with specific chemical shifts and coupling patterns that confirm their positions. The two methoxy (B1213986) groups (-OCH₃) would each produce a sharp singlet, likely around 3.8-3.9 ppm. The protons of the carbohydrazide (B1668358) moiety (-CONHNH₂) would also produce distinct, often broad, signals.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon (C=O) of the hydrazide group is typically found far downfield (around 160-165 ppm). The carbons of the indole ring would resonate in the 100-140 ppm range, with the carbons attached to the methoxy groups (C-5 and C-6) appearing at lower fields due to the deshielding effect of the oxygen atoms. The two methoxy carbons would produce sharp signals around 55-56 ppm.
Table 1: Predicted NMR Spectral Data for this compound
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||
| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment |
| > 11.0 (s, 1H) | Indole N-H | ~163 | C=O |
| ~9.5 (s, 1H) | -CONH - | ~155 | C-5/C-6 |
| ~7.0 (s, 1H) | H-7 | ~140 | C-5/C-6 |
| ~6.9 (s, 1H) | H-4 | ~133 | C-7a |
| ~6.8 (s, 1H) | H-3 | ~128 | C-2 |
| ~4.5 (s, 2H) | -NH₂ | ~115 | C-3a |
| ~3.85 (s, 3H) | 5-OCH₃ | ~103 | C-3 |
| ~3.80 (s, 3H) | 6-OCH₃ | ~100 | C-7 |
| ~95 | C-4 | ||
| ~56 | OCH₃ |
Note: Data is predicted based on general principles of NMR spectroscopy and analysis of similar indole structures. Actual experimental values may vary depending on the solvent and other experimental conditions.
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. Distinct sharp peaks in the 3400-3300 cm⁻¹ range would correspond to the N-H stretching vibrations of the primary amine (-NH₂) and the indole N-H group. A strong absorption band, known as the Amide I band, would appear around 1640-1680 cm⁻¹ due to the C=O stretching of the hydrazide. The N-H bending vibration (Amide II band) would be observed near 1600 cm⁻¹. Furthermore, C-O stretching vibrations for the two methoxy groups would be present in the 1250-1000 cm⁻¹ region.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Indole N-H & Hydrazide N-H | Stretching | 3400 - 3200 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (Methoxy) | Stretching | 2950 - 2850 |
| Carbonyl C=O (Amide I) | Stretching | 1680 - 1640 |
| N-H (Amide II) | Bending | 1620 - 1580 |
| Aromatic C=C | Stretching | 1500 - 1400 |
| Methoxy C-O | Stretching | 1250 - 1000 |
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure and conjugated systems. The indole ring system is a strong chromophore. This compound is expected to exhibit characteristic absorption maxima (λ_max) in the UV region, typically between 220 nm and 300 nm. The presence of the two electron-donating methoxy groups on the benzene (B151609) portion of the indole ring would likely cause a bathochromic (red) shift to longer wavelengths compared to the unsubstituted indole-2-carbohydrazide.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. A common method would employ a reverse-phase column (e.g., C18) with a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. The compound would be detected using a UV detector set at one of its absorption maxima. The purity is then calculated by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks in the chromatogram.
Flash Column Chromatography for Purification
Flash column chromatography is a fundamental purification technique in organic synthesis, frequently employed to isolate indole derivatives from crude reaction mixtures. orgsyn.org This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent system of varying polarity. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase. By carefully selecting the solvent system, "this compound" can be separated from starting materials, byproducts, and other impurities.
In the purification of indole derivatives, a common practice involves the use of a silica gel column with a gradient elution system. nih.gov This typically starts with a less polar solvent mixture, such as ethyl acetate (B1210297) in hexanes, and gradually increases in polarity. nih.gov This gradient allows for the sequential elution of compounds based on their polarity. While specific conditions for "this compound" are not extensively detailed in the available literature, the purification of analogous compounds provides a representative framework. For instance, the purification of various methoxy-substituted indole derivatives has been successfully achieved using flash chromatography with solvent systems composed of ethyl acetate and hexanes. nih.govrsc.org
The progress of the separation is monitored by collecting fractions and analyzing them, often by thin-layer chromatography, to identify those containing the pure desired product.
Table 1: Representative Conditions for Flash Column Chromatography Purification of Indole Derivatives
| Parameter | Description | Reference |
| Stationary Phase | Silica gel (200–400 mesh, 60 Å) | nih.gov |
| Mobile Phase (Eluent) | Gradients of Ethyl Acetate (EtOAc) in Hexanes | nih.govrsc.org |
| Example Gradient | 5% EtOAc in Hexanes → 40% EtOAc in Hexanes | nih.gov |
| Detection | UV light (254 nm and 280 nm) | nih.gov |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions in real-time. nih.gov This technique is rapid, requires only a small amount of the reaction mixture, and provides qualitative information about the consumption of starting materials and the formation of products. For the synthesis of "this compound," TLC would be used to determine the optimal reaction time and to assess the completion of the reaction.
A small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica gel. rsc.orgmdpi.com The plate is then placed in a sealed container with a shallow layer of a suitable solvent, the eluent. As the eluent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the eluent.
After the solvent front has reached a certain height, the plate is removed, dried, and the separated spots are visualized. For indole derivatives, which often absorb ultraviolet (UV) light due to their aromatic nature, visualization is commonly achieved by shining a UV lamp on the plate. rsc.orgmdpi.com The positions of the spots, represented by their retention factor (Rf) values, help in identifying the different components of the reaction mixture.
Table 2: Typical Parameters for TLC Monitoring of Indole Synthesis
| Parameter | Description | Reference |
| Stationary Phase | Silica gel 60 F254 pre-coated plates | rsc.orgmdpi.com |
| Eluent System | Mixtures of Ethyl Acetate and Hexanes | nih.gov |
| Visualization | UV light (254 nm) | rsc.orgmdpi.com |
| Analyte Identification | Comparison of Rf values with known standards |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and conformational details. To perform X-ray crystallography, a single crystal of the compound of interest is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is determined.
While the crystal structure of "this compound" has not been reported in the reviewed literature, data from closely related indole derivatives illustrate the detailed structural information that can be obtained from this technique. For example, a study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid provided detailed crystallographic data, revealing its crystal system, space group, and unit cell dimensions. mdpi.comnih.gov Such data is fundamental for understanding intermolecular interactions in the solid state, which can influence the physical properties of the compound.
Table 3: Illustrative Crystallographic Data for a Related Indole Derivative (5-methoxy-1H-indole-2-carboxylic acid polymorph)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | mdpi.comnih.gov |
| Space Group | P21/c | mdpi.comnih.gov |
| a (Å) | 4.0305(2) | mdpi.comnih.gov |
| b (Å) | 13.0346(6) | mdpi.comnih.gov |
| c (Å) | 17.2042(9) | mdpi.comnih.gov |
| **β (°) ** | 91.871(5) | mdpi.comnih.gov |
| Z | 4 | mdpi.comnih.gov |
Vii. Future Research Directions and Potential Academic Applications
Identification and Validation of Novel Pharmacological Targets for Indole-2-Carbohydrazides
The indole-2-carbohydrazide framework has demonstrated a wide array of biological activities, suggesting its interaction with multiple pharmacological targets. rsc.org Derivatives have been identified as potent inducers of apoptosis and inhibitors of tubulin polymerization, a key mechanism in cancer chemotherapy. nih.govresearchgate.net Further studies have revealed anti-angiogenic properties, with some analogues inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and its downstream signaling pathways. nih.govresearchgate.net This inhibition of new blood vessel formation is a critical strategy in cancer treatment. nih.govnih.gov
In the realm of neurodegenerative diseases, certain indole (B1671886) derivatives have shown potential as anticholinesterase agents, inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease therapy. researchgate.net Moreover, the scaffold has been explored for its activity against infectious diseases; specific indole-2-carboxamides have been found to target the mycobacterial membrane protein large 3 (MmpL3), presenting a novel approach for developing antitubercular drugs. nih.gov Other identified targets include the anti-apoptotic proteins Bcl2 and BclxL, which are often overexpressed in cancer cells. nih.gov
Future research will focus on identifying and validating novel targets for this class of compounds. High-throughput screening and proteomics-based approaches can uncover previously unknown protein interactions, potentially expanding the therapeutic applications of indole-2-carbohydrazides into new disease areas. Validating these new targets will be crucial for understanding the full therapeutic potential and mechanism of action of these versatile molecules.
Table 1: Selected Pharmacological Targets of Indole-2-Carbohydrazide Derivatives
| Target | Therapeutic Area | Observed Effect | Reference(s) |
| VEGFR-2 | Cancer | Inhibition of angiogenesis | nih.gov, researchgate.net |
| Tubulin | Cancer | Inhibition of polymerization, cell cycle arrest | nih.gov, researchgate.net |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Enzyme inhibition | researchgate.net |
| Butyrylcholinesterase (BChE) | Alzheimer's Disease | Enzyme inhibition | researchgate.net |
| MmpL3 | Tuberculosis | Inhibition of mycobacterial growth | nih.gov |
| Bcl2 / BclxL | Cancer | Induction of apoptosis | nih.gov |
Development of Advanced and Highly Efficient Synthetic Strategies for Complex Analogues
The synthesis of 5,6-dimethoxy-1H-indole-2-carbohydrazide and its analogues typically relies on established chemical transformations. A common and straightforward method involves the hydrazinolysis of a corresponding indole-2-carboxylate (B1230498) ester, such as methyl 1H-indole-2-carboxylate, by reacting it with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695). nih.govnih.gov This approach efficiently converts the ester functional group into the desired carbohydrazide (B1668358).
To create more complex analogues, the core indole scaffold can be synthesized using classic methods like the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov Once the indole-2-carbohydrazide core is formed, it serves as a versatile intermediate. For instance, condensation reactions with various aldehydes and ketones can be used to produce a wide range of indole-based hydrazone derivatives. nih.govnih.gov
Furthermore, amide coupling reactions are frequently employed to generate more elaborate structures. By reacting an indole-2-carboxylic acid with a substituted hydrazine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), a diverse library of N'-substituted indole-2-carbohydrazides can be synthesized. mdpi.comsemanticscholar.org
Integration of Multi-Omics Data to Uncover Detailed Mechanistic Pathways
Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is a critical area for future research. Current studies have begun to elucidate these pathways; for example, certain derivatives have been shown to induce apoptosis in cancer cells by increasing the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. researchgate.net The ability of some analogues to inhibit VEGFR-2 has been linked to the suppression of its downstream signaling proteins, thereby blocking angiogenesis. nih.govresearchgate.net Additionally, gene expression analysis via quantitative real-time polymerase chain reaction (RT-PCR) has demonstrated that some carbohydrazide indole derivatives can significantly reduce the expression of the VEGF gene in cancer cell lines. nih.gov
While these findings provide valuable insights, a more comprehensive understanding requires a systems-level approach. The future integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—will be instrumental in constructing a detailed map of the mechanistic pathways affected by these compounds. By analyzing global changes in gene expression, protein levels, and metabolic profiles in response to compound treatment, researchers can identify entire networks of interacting targets and signaling cascades. This holistic view will not only clarify the primary mechanism of action but also uncover potential off-target effects, mechanisms of resistance, and novel biomarkers for predicting therapeutic response.
Design and Synthesis of Multi-Targeting Agents Based on the this compound Scaffold
The multifactorial nature of complex diseases like cancer and Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.gov The indole scaffold is particularly well-suited for this strategy, and several studies have reported the design of indole-based derivatives as multi-kinase inhibitors. mdpi.comnih.gov
For example, novel indole-2-carboxamides have been synthesized and shown to possess potent antiproliferative activity by dually inhibiting key proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Other research has focused on creating compounds that can simultaneously inhibit EGFR, BRAFV600E, and VEGFR-2, three critical kinases in different oncogenic pathways. mdpi.com The design strategy often involves combining the core indole pharmacophore with other chemical moieties known to interact with specific targets. tandfonline.com
The this compound scaffold serves as an excellent starting point for developing novel MTDLs. The dimethoxy substitution pattern on the indole ring can be modified to optimize interactions with one target, while the carbohydrazide portion can be elaborated into structures that bind to a second or third target. This modular approach allows for the rational design and synthesis of agents with tailored polypharmacology. Future work will involve using computational modeling and structure-based design to create sophisticated MTDLs with optimized potency and selectivity against a curated set of disease-relevant targets.
Table 2: Examples of Multi-Targeting Indole Derivatives
| Compound Class | Targets | Therapeutic Application | Reference |
| Indole-2-carboxamides | EGFR, BRAFV600E, VEGFR-2 | Cancer | mdpi.com |
| Indole-2-carboxamides | EGFR, CDK2 | Cancer | nih.gov |
| Indole-based hybrids | AChE, BuChE, Aβ aggregation | Alzheimer's Disease | nih.gov |
Exploration of this compound and Its Derivatives as Chemical Biology Probes
Chemical biology probes are small molecules used to study and manipulate biological systems, often by identifying protein targets or profiling enzyme activity. biorxiv.orgchemicalprobes.org The carbohydrazide moiety within the this compound structure is a particularly interesting functional group for this purpose. The electron-rich nature of the hydrazine group makes it a versatile nucleophile and reducing agent, allowing it to react with various electrophilic groups within proteins. biorxiv.org
This inherent reactivity means that the hydrazine can act as a "covalent warhead" in an activity-based protein profiling (ABPP) platform. biorxiv.org By attaching a reporter tag (like biotin (B1667282) or a fluorophore) to the indole scaffold, derivatives of this compound could be transformed into chemical probes. These probes could then be used to covalently label and identify their protein targets within a complex biological sample, such as a cell lysate. This approach enables the discovery of novel protein-ligand interactions and can help elucidate a compound's mechanism of action on a proteome-wide scale. biorxiv.org
Future research could focus on the rational design and synthesis of a toolkit of probes based on this scaffold. By subtly modifying the structure of the probe, it may be possible to tune its reactivity and selectivity for different classes of enzymes or protein targets. biorxiv.org Such tools would be invaluable for academic research, aiding in the fundamental understanding of biological pathways and the identification of new, "ligandable" targets for future drug discovery efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
